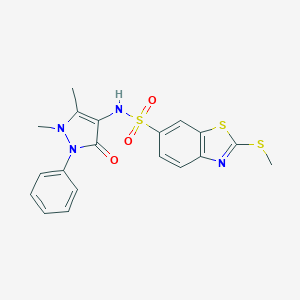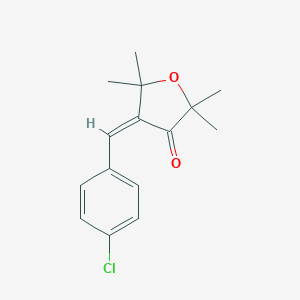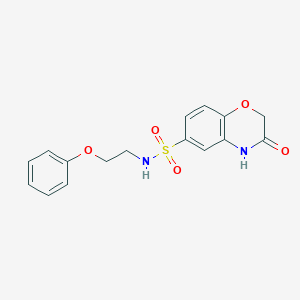![molecular formula C24H24N2O4S B299582 ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B299582.png)
ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate is a complex organic compound featuring a thiophene ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of Substituents: The thiophene ring is then functionalized with the appropriate substituents. This can involve
Coupling Reactions: The final steps often involve coupling reactions to attach the benzylcarbamoyl and 4-methylphenylcarbonyl groups. This can be achieved using reagents like benzyl isocyanate and 4-methylbenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to increase reaction efficiency.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification: Employing advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups can yield alcohols.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
Medicinally, this compound could be investigated for its pharmacological properties. Its structural features suggest it might interact with biological targets, making it a candidate for drug discovery.
Industry
In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mécanisme D'action
The mechanism of action of ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate would depend on its specific application. Generally, its effects could be mediated through interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with biological molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-(carbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate: Lacks the benzyl group, potentially altering its bioactivity and chemical properties.
Ethyl 5-(benzylcarbamoyl)-4-methyl-2-{[(phenyl)carbonyl]amino}thiophene-3-carboxylate: Substitution of the 4-methylphenyl group with a phenyl group, which may affect its interaction with biological targets.
Uniqueness
ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C24H24N2O4S |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H24N2O4S/c1-4-30-24(29)19-16(3)20(22(28)25-14-17-8-6-5-7-9-17)31-23(19)26-21(27)18-12-10-15(2)11-13-18/h5-13H,4,14H2,1-3H3,(H,25,28)(H,26,27) |
Clé InChI |
BXWOPSDKYUUNFZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B299500.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299501.png)
![N-(dibenzo[b,d]furan-3-yl)-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide](/img/structure/B299502.png)

![N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B299508.png)
![3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299509.png)


![3-chloro-4-methyl-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B299512.png)
![2-chloro-4,5-difluoro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B299515.png)
![3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299516.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B299525.png)
![4-PHENYL-2-[4-(2-PYRIDYL)PIPERAZINO]-1,3-THIAZOLE](/img/structure/B299526.png)
